(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate
Description
This compound is a structurally complex oxadiazolium derivative featuring a trifluoromethylphenyl group, a hydroxy-substituted methyl moiety, and an ethanimidate functional group. Its synthesis likely involves multi-step reactions, including cyclization and substitution processes. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C15H16F3N3O3 |
|---|---|
Molecular Weight |
343.30 g/mol |
IUPAC Name |
(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate |
InChI |
InChI=1S/C15H16F3N3O3/c1-8(2)21-12(14(24-20-21)19-9(3)22)13(23)10-4-6-11(7-5-10)15(16,17)18/h4-8,13,23H,1-3H3 |
InChI Key |
VCDXOQRAEHEDJO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)[N+]1=NOC(=C1C(C2=CC=C(C=C2)C(F)(F)F)O)/N=C(\C)/[O-] |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1C(C2=CC=C(C=C2)C(F)(F)F)O)N=C(C)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate typically involves multiple steps. The initial step often includes the preparation of the oxadiazolium ring, followed by the introduction of the trifluoromethyl and hydroxy groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxadiazolium ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing critical roles.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted oxadiazolium compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of (1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the hydroxy group facilitates hydrogen bonding. These interactions lead to the modulation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s unique trifluoromethylphenyl and oxadiazolium groups distinguish it from analogs. Below is a comparison with three structurally related compounds:
Atmospheric and Environmental Behavior
This contrasts with non-fluorinated oxadiazoles, which may react more readily with hydroxyl radicals (kOH ~1–5 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) .
Biological Activity
The compound (1E)-N-[4-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-3-propan-2-yloxadiazol-3-ium-5-yl]ethanimidate is a novel organic molecule that has garnered interest due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, drawing from diverse scholarly sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a trifluoromethyl group, a hydroxy group, and an oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 393.35 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Precursors : Starting materials include 4-(trifluoromethyl)benzaldehyde and 3,4-dihydronaphthalen-1(2H)-one.
- Reaction Conditions : The reaction is conducted in methanol with NaOH as a catalyst under ambient conditions.
- Purification : The product is purified using column chromatography to yield a high-purity compound.
Antioxidant Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antioxidant activity. The hydroxyl group in the compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Anti-inflammatory Effects
The compound has shown potential in inhibiting the NF-κB signaling pathway, which plays a pivotal role in inflammatory responses. Studies suggest that derivatives with similar structures can reduce pro-inflammatory cytokines, highlighting the therapeutic potential of this compound in inflammatory diseases .
Antimicrobial Activity
Initial studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. The trifluoromethyl group may enhance its interaction with microbial membranes, increasing its efficacy .
Study 1: In Vivo Efficacy
In a recent study, the compound was administered to animal models to evaluate its anti-inflammatory effects. Results demonstrated a significant reduction in edema and inflammatory markers compared to control groups, suggesting promising applications in treating conditions such as arthritis .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the trifluoromethyl and hydroxy groups significantly affect the biological activity of similar compounds. This insight aids in the design of more potent derivatives for therapeutic applications .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
